Ethane, 1,1'-thiobis[1,2-dichloro-
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Overview
Description
Ethane, 1,1’-thiobis[1,2-dichloro- is a chemical compound with the molecular formula C4H6Cl4S It is a derivative of ethane where two chlorine atoms and a sulfur atom are attached to the ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,1’-thiobis[1,2-dichloro- typically involves the reaction of ethylene with chlorine in the presence of a catalyst such as iron (III) chloride or copper (II) chloride. The reaction can be represented as follows: [ \text{H}_2\text{C=CH}_2 + \text{Cl}_2 \rightarrow \text{ClCH}_2\text{CH}_2\text{Cl} ] This reaction is exothermic, releasing a significant amount of heat .
Industrial Production Methods
Industrial production of Ethane, 1,1’-thiobis[1,2-dichloro- often involves the oxychlorination of ethylene. This process uses ethylene, hydrogen chloride, and oxygen in the presence of a copper (II) chloride catalyst to produce the desired compound: [ \text{H}_2\text{C=CH}_2 + 2 \text{HCl} + \frac{1}{2} \text{O}_2 \rightarrow \text{ClCH}_2\text{CH}_2\text{Cl} + \text{H}_2\text{O} ]
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,1’-thiobis[1,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce ethane derivatives.
Scientific Research Applications
Ethane, 1,1’-thiobis[1,2-dichloro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of various industrial products, including solvents and degreasers.
Mechanism of Action
The mechanism by which Ethane, 1,1’-thiobis[1,2-dichloro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethane, 1,1-dichloro-: This compound has a similar structure but lacks the sulfur atom.
Ethane, 1,2-dichloro-: Another similar compound, differing in the position of chlorine atoms.
Ethane, 1,2-dichloro-1-ethoxy-: This compound includes an ethoxy group in addition to chlorine atoms
Uniqueness
Ethane, 1,1’-thiobis[1,2-dichloro- is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are required.
Properties
CAS No. |
40709-81-7 |
---|---|
Molecular Formula |
C4H6Cl4S |
Molecular Weight |
228.0 g/mol |
IUPAC Name |
1,2-dichloro-1-(1,2-dichloroethylsulfanyl)ethane |
InChI |
InChI=1S/C4H6Cl4S/c5-1-3(7)9-4(8)2-6/h3-4H,1-2H2 |
InChI Key |
YBHLKUQDUXKUDT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(SC(CCl)Cl)Cl)Cl |
Origin of Product |
United States |
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